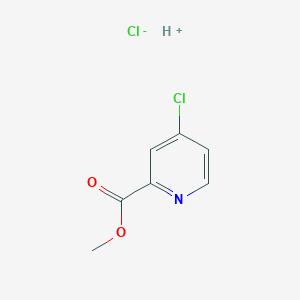
Methyl4-chloropicolinatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloropicolinate hydrochloride is a chemical compound with the molecular formula C₇H₇Cl₂NO₂. It is also known by other names such as methyl 4-chloropyridine-2-carboxylate hydrochloride and 4-chloro-pyridine-2-carboxylic acid methyl ester hydrochloride . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloropicolinate hydrochloride can be synthesized from 2-picolinic acid. The process involves treating 2-picolinic acid with thionyl chloride to generate 4-chloropicolinoyl chloride, which is then esterified with methanol to form methyl 4-chloropicolinate . The hydrochloride salt is obtained by treating the ester with hydrochloric acid .
Industrial Production Methods
In industrial settings, the synthesis of methyl 4-chloropicolinate hydrochloride follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloropicolinate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in methanol.
Reduction: Sodium borohydride in methanol or tetrahydrofuran.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: Methyl 4-chloropicolinate alcohol.
Hydrolysis: 4-chloropicolinic acid.
Scientific Research Applications
Methyl 4-chloropicolinate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloropicolinate hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloropyridine-2-carboxylate
- 4-chloro-pyridine-2-carboxylic acid methyl ester
- Methyl 4-chloro-2-pyridinecarboxylate
Uniqueness
Methyl 4-chloropicolinate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biological Activity
Methyl 4-chloropicolinate hydrochloride is a chemical compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its properties, mechanisms of action, and potential applications.
Methyl 4-chloropicolinate hydrochloride is characterized by its molecular formula C7H7ClN2O2 and a molar mass of approximately 185.61 g/mol. It typically appears as a brown solid with a melting point between 50-52 °C and a density of approximately 1.294 g/cm³ . The compound features a pyridine ring with both chlorine and methyl substitutions, which influences its reactivity and biological interactions.
Biological Activities
Research indicates that methyl 4-chloropicolinate hydrochloride exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens. Its ability to inhibit bacterial growth suggests potential applications in pharmaceuticals and agriculture .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Enzyme Inhibition : Methyl 4-chloropicolinate acts as an inhibitor for specific cytochrome P450 enzymes, suggesting its role in modulating metabolic pathways. This interaction may lead to altered drug metabolism and efficacy.
The mechanism by which methyl 4-chloropicolinate exerts its biological effects involves binding to specific molecular targets within cells. For instance, it can interact with enzyme active sites, leading to changes in enzyme activity that affect various metabolic processes. This binding can result in inhibition or activation of biochemical pathways, depending on the context of use.
Comparative Analysis with Similar Compounds
The structural uniqueness of methyl 4-chloropicolinate allows for comparison with other related compounds. Below is a comparative table highlighting key similarities and differences:
| Compound Name | CAS Number | Similarity Index | Biological Activity |
|---|---|---|---|
| Methyl 4-chloro-3-methylpicolinate | 1260764-76-8 | 0.83 | Antimicrobial |
| Ethyl 4-chloro-5-methylpicolinate | 1261739-13-2 | 0.97 | Potentially similar biological effects |
| 4-Chloro-5-methylpicolinic acid | 882679-14-3 | 0.89 | Anti-inflammatory properties |
| Methyl 4-chloro-2-methylpicolinate | Not available | Not available | Limited data on biological activity |
This table illustrates the structural relationships between these compounds and their respective biological activities, emphasizing the unique properties of methyl 4-chloropicolinate.
Properties
Molecular Formula |
C7H7Cl2NO2 |
|---|---|
Molecular Weight |
208.04 g/mol |
IUPAC Name |
hydron;methyl 4-chloropyridine-2-carboxylate;chloride |
InChI |
InChI=1S/C7H6ClNO2.ClH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3;1H |
InChI Key |
PAGFSBPYVNFHAS-UHFFFAOYSA-N |
Canonical SMILES |
[H+].COC(=O)C1=NC=CC(=C1)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















